2-(4-Bromophenyl)-3-methylbutanoic acid
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Overview
Description
2-(4-Bromophenyl)-3-methylbutanoic acid: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid chain
Mechanism of Action
Target of Action
Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with tobacco protoplasts .
Mode of Action
It’s worth noting that related compounds, such as 4-bromophenylacetic acid, have been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Biochemical Pathways
For instance, 4-bromophenylacetic acid has been shown to interact with plant protoplasts, leading to the formation of 4-bromophenylacetyl-L-aspartic acid .
Result of Action
For instance, 4-bromophenylacetic acid has been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Electrophilic Aromatic Substitution: : One common method to synthesize 2-(4-Bromophenyl)-3-methylbutanoic acid involves the bromination of phenylacetic acid. This process typically uses bromine (Br₂) and a catalyst such as iron (Fe) or aluminum chloride (AlCl₃) to facilitate the substitution reaction .
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Grignard Reaction: : Another synthetic route involves the formation of a Grignard reagent from 4-bromobenzyl bromide and magnesium (Mg) in anhydrous ether. This reagent is then reacted with methyl butanoate to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrophilic aromatic substitution due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of industrial-grade catalysts .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
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Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
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Substitution: : The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of 2-(4-Bromophenyl)-3-methylbutanoic acid derivatives such as ketones or carboxylic acids.
Reduction: Formation of alcohols from the carboxylic acid group.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-3-methylbutanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization, making it a versatile building block.
Biology
This compound has been studied for its potential biological activities. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. They may act as inhibitors or modulators of specific biological pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the additional methyl group on the butanoic acid chain.
2-(4-Bromophenyl)propionic acid: Differs by having a propionic acid chain instead of butanoic acid.
4-Bromobenzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.
Uniqueness
2-(4-Bromophenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern, which provides distinct chemical reactivity and potential applications. The presence of both a bromine atom and a methyl group on the butanoic acid chain allows for diverse chemical transformations and biological activities.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHIBZBVLKGOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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